Deferasirox-d8

LC-MS/MS quantification stable isotope-labeled internal standard isotope dilution mass spectrometry

Deferasirox-d8 (CAS N/A; unlabeled parent CAS 201530-41-8) is an octadeuterated stable isotope-labeled (SIL) analog of the oral iron chelator deferasirox, with molecular formula C21H7D8N3O4 and molecular weight 381.41 g/mol. The eight deuterium atoms are incorporated onto the 2-hydroxyphenyl rings (positions 3,4,5,6 on each ring), producing a nominal mass shift of +8 Da relative to unlabeled deferasirox (MW 373.36).

Molecular Formula C21H15N3O4
Molecular Weight 381.4 g/mol
Cat. No. B13864961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferasirox-d8
Molecular FormulaC21H15N3O4
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O
InChIInChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyBOFQWVMAQOTZIW-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deferasirox-d8 Procurement Guide: Octadeuterated Internal Standard for LC-MS/MS Quantification of Deferasirox


Deferasirox-d8 (CAS N/A; unlabeled parent CAS 201530-41-8) is an octadeuterated stable isotope-labeled (SIL) analog of the oral iron chelator deferasirox, with molecular formula C21H7D8N3O4 and molecular weight 381.41 g/mol . The eight deuterium atoms are incorporated onto the 2-hydroxyphenyl rings (positions 3,4,5,6 on each ring), producing a nominal mass shift of +8 Da relative to unlabeled deferasirox (MW 373.36) [1]. This compound was synthesized via a five-step route from d8-toluene and is primarily employed as an internal standard (IS) for the quantitative determination of deferasirox in human serum and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. It serves as a critical analytical tool supporting abbreviated new drug application (ANDA) filings, drug master file (DMF) submissions, and bioanalytical method validation in pharmacokinetic and therapeutic drug monitoring studies [2].

Why Deferasirox-d8 Cannot Be Substituted by Deferasirox-d4 or Non-Isotopic Internal Standards in Regulated Bioanalysis


In LC-MS/MS bioanalysis, the internal standard must closely match the analyte's physicochemical behavior to correct for extraction recovery, ionization efficiency, and matrix effects. Deferasirox-d8 is an isotopologue of the analyte; its near-identical chemical properties ensure co-elution and equivalent ionization response. Substituting with a non-isotopic structural analog such as mifepristone or fluvastatin—as used in several published deferasirox methods—introduces differential extraction recovery and divergent ionization behavior that can produce inaccurate quantification, particularly in complex biological matrices [1][2]. Among deuterated alternatives, Deferasirox-d4 (MW 377.39, Δm = +4 Da) provides a smaller mass separation from the unlabeled analyte, which increases the risk of spectral cross-talk between the IS channel and the analyte's natural isotopic envelope . Furthermore, Deferasirox-d4 from different suppliers carries variable isotopic enrichment specifications (typically 95 atom% D), whereas Deferasirox-d8 is specified at ≥98 atom% D, reducing the contribution of unlabeled species that can bias quantification at low analyte concentrations [3]. The d8 labeling on the 2-hydroxyphenyl rings also ensures that MRM product ions containing this substructure retain deuterium labels, providing additional selectivity in MS/MS detection that d4-benzoic acid ring-labeled variants cannot offer [4].

Deferasirox-d8 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Mass Shift Magnitude: +8 Da (d8) vs. +4 Da (d4) Provides Greater Spectral Separation from the Analyte's Natural Isotopic Envelope

Deferasirox-d8 exhibits a nominal mass shift of +8.05 Da relative to unlabeled deferasirox (MW 373.36 → 381.41), compared to +4.03 Da for Deferasirox-d4 (MW 373.36 → 377.39) . The larger mass separation positions the d8 IS signal in a region where the natural isotopic contribution from the analyte (primarily 13C, 2H, 15N, 17O, 18O) is negligible, whereas the +4 Da channel of the d4 IS may overlap with the low-abundance natural M+4 isotopologue of the analyte. Established guidance for SIL-IS design recommends a minimum of 3 mass units difference for small drug molecules (<1000 Da); the +8 Da shift of Deferasirox-d8 provides a margin of safety exceeding this minimum by 5 Da .

LC-MS/MS quantification stable isotope-labeled internal standard isotope dilution mass spectrometry

Isotopic Enrichment: ≥98 atom% D Specification for d8 vs. 95 atom% D for d4 Reduces Unlabeled Species Carryover

The commercially specified minimum isotopic enrichment for Deferasirox-d8 is ≥98 atom% D (SynInnova), meeting the best-practice threshold of ≥98% recommended for deuterated LC-MS internal standards [1]. In contrast, the most widely cataloged Deferasirox-d4 products specify 95% by HPLC and 95 atom% D (BOC Sciences), with some premium-grade lots reaching ≥99% deuterated forms . The lower specification floor of the d4 product means that up to 5% of the IS material may consist of unlabeled or partially labeled species that co-elute with and contribute signal in the analyte channel. At low analyte concentrations near the lower limit of quantification (LLOQ), this cross-contribution can introduce positive bias, potentially compromising method accuracy . The published synthesis route for d4-deferasirox from d8-toluene achieved >99% isotopic enrichment, demonstrating that higher enrichment is synthetically achievable but is not uniformly reflected in commercial d4 specifications [2].

isotopic enrichment deuterium incorporation internal standard purity

MRM Transition Selectivity: d8 Labeling on 2-Hydroxyphenyl Rings Enables Both Precursor and Product Ion Mass Shift

Deferasirox-d8 incorporates deuterium at positions 3,4,5,6 on each of the two 2-hydroxyphenyl rings, as confirmed by the IUPAC name 4-(3,5-Bis(2-Hydroxyphenyl-3,4,5,6-d4)-1H-1,2,4-triazol-1-yl)benzoic acid [1]. In published LC-MS/MS methods for deferasirox, the predominant MRM transition in positive ion mode is m/z 374.2 → 108.1, where the product ion at m/z 108 corresponds to the 2-hydroxyphenyl fragment [2]. For Deferasirox-d8, this product ion shifts to approximately m/z 112 (carrying 4 deuterium atoms), providing both a precursor mass shift (+8 Da) and a product ion mass shift (+4 Da) relative to the analyte. This dual-shift configuration maximizes MRM selectivity by ensuring that any potential cross-talk between IS and analyte channels is suppressed at both the Q1 and Q3 stages of the triple quadrupole. In contrast, Deferasirox-d4 (Cayman Chemical, CAS 1133425-75-8) labels the benzoic acid ring at positions 2,3,5,6; the 2-hydroxyphenyl product ion from this isotopologue is not mass-shifted, providing precursor-level selectivity only .

multiple reaction monitoring MS/MS fragmentation deuterium label position

SIL-IS vs. Structural Analog IS: Isotopologue Internal Standards Provide Superior Matrix Effect Correction in Deferasirox Bioanalysis

Two published LC-MS/MS methods for deferasirox quantification in human plasma employed non-isotopic internal standards: mifepristone (Li et al. 2018, MRM: m/z 430.1 → 372.2) and fluvastatin (Nirogi et al. 2012, MRM: m/z 410 → 348) [1][2]. Both are structurally unrelated to deferasirox and exhibit different chromatographic retention behavior, extraction recovery, and ionization efficiency. The Li et al. method reported an LLOQ of 0.04 μg/mL with a linear range of 0.04–40 μg/mL, while noting significant interference from ferric ion complexation that required EDTA addition to the mobile phase [1]. The use of a structural analog IS in this context introduces an additional source of variability: any differential matrix effect between the analyte and the structurally dissimilar IS cannot be fully compensated for . Stable isotope-labeled internal standards such as Deferasirox-d8, being isotopologues of the analyte, co-elute with deferasirox and experience near-identical matrix effects, extraction recovery, and ionization efficiency—a principle recognized by FDA and EMA bioanalytical method validation guidelines as the gold standard for quantitative LC-MS/MS [3].

matrix effect correction isotope dilution bioanalytical method validation

Regulatory Documentation Package: Pharmacopeial Traceability and ANDA/DMF Readiness

Deferasirox-d8 as supplied by SynZeal (SZ-D020D02) is provided with detailed characterization data compliant with regulatory guidelines, and traceability against USP or EP pharmacopeial standards can be provided based on feasibility [1]. The product is explicitly positioned for analytical method development, method validation (AMV), quality control (QC) applications for ANDA, and commercial production of deferasirox [1]. SynInnova supplies Deferasirox-d8 with certificate of analysis (CoA) including NMR and HRMS data, with 98 atom% D isotopic purity and 98% chemical purity . This regulatory-grade documentation package distinguishes Deferasirox-d8 from lower-cost deuterated standards that may lack full characterization or pharmacopeial traceability, which is essential when the IS will be cited in a regulatory submission .

pharmacopeial traceability ANDA filing reference standard characterization

Deferasirox-d8 Optimal Procurement Scenarios: Where the +8 Da Differentiation Delivers Maximum Value


ANDA Bioequivalence Studies Requiring Validated LC-MS/MS Methods with SIL-IS

For generic pharmaceutical companies conducting deferasirox bioequivalence studies under ANDA pathways, the use of Deferasirox-d8 as the SIL-IS directly addresses FDA and EMA expectations for isotope dilution-based quantification [1]. The +8 Da mass shift and ≥98 atom% D isotopic enrichment minimize cross-talk risk and unlabeled species bias, which are critical factors during method validation at the LLOQ. Compared to Deferasirox-d4 (95 atom% D specification floor), the d8 standard provides a larger mass separation margin (8 Da vs. 4 Da from the analyte), reducing the likelihood of regulatory questions about IS interference . SynZeal's offering of pharmacopeial traceability further supports compliance with ICH Q2(R1) validation requirements for specificity and accuracy [2].

Therapeutic Drug Monitoring (TDM) of Deferasirox in β-Thalassemia and Sickle Cell Disease Patients

Clinical TDM of deferasirox requires accurate quantification across a wide concentration range (trough to peak, spanning approximately 0.5–100 μg/mL) in patient plasma that may be hemolyzed, icteric, or lipemic [1]. Deferasirox-d8, with its 2-hydroxyphenyl ring labeling, provides both precursor (+8 Da) and product ion (+4 Da) mass shifts in MRM mode, enhancing selectivity against matrix interferences that co-elute with the analyte . This dual-shift MRM configuration is particularly valuable when the method must be transferred across multiple clinical laboratories with different LC-MS/MS platforms, as the additional selectivity dimension reduces the need for extensive matrix effect re-evaluation [2].

Pharmacokinetic Studies in Special Populations with Limited Sample Volumes

Pediatric and neonatal pharmacokinetic studies of deferasirox require methods capable of handling low sample volumes (≤100 μL plasma) while maintaining sensitivity [1]. The higher isotopic enrichment of Deferasirox-d8 (≥98 atom% D) compared to lower-specification d4 alternatives reduces the concentration of unlabeled species in the IS, which directly determines the achievable LLOQ when using isotope dilution . For methods targeting an LLOQ below 0.04 μg/mL (the LLOQ reported by Li et al. 2018 using the non-isotopic IS mifepristone), the d8 SIL-IS enables lower quantification limits by minimizing IS-derived background signal in the analyte channel [2].

Forced Degradation and Stability-Indicating Method Development for Deferasirox API and Finished Dosage Forms

Stability-indicating HPLC and LC-MS methods for deferasirox must resolve the API from its degradation products, process impurities, and excipient peaks [1]. When extending such methods to LC-MS/MS for impurity identification, Deferasirox-d8 serves as an ideal IS because its co-elution with deferasirox ensures that chromatographic shifts caused by column aging or mobile phase variations affect both analyte and IS identically . The d8 mass shift (+8 Da) is sufficiently large that none of the known deferasirox degradation products (salicylic acid, salicylamide, and related impurities typically differing by <200 Da from the parent) overlap with the IS channel [2].

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